molecular formula C20H29NO3S B1457473 ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate CAS No. 1431697-75-4

ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No.: B1457473
CAS No.: 1431697-75-4
M. Wt: 363.5 g/mol
InChI Key: PUIGUCRKZKFDCB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C20H29NO3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s tert-butylthio group is known for its unique reactivity, which can influence the behavior of enzymes and proteins it interacts with . The methoxy group on the indole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biochemical properties.

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, potentially affecting cell growth, differentiation, and apoptosis . The presence of the tert-butylthio group may also contribute to the compound’s ability to modulate cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation . The methoxy group on the indole ring can participate in hydrogen bonding, while the tert-butylthio group can engage in hydrophobic interactions. These interactions can result in changes in gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The tert-butylthio group can undergo oxidation and other metabolic transformations, affecting the compound’s overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can be affected by these interactions, impacting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell.

Properties

IUPAC Name

ethyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-8-24-18(22)20(5,6)12-16-17(25-19(2,3)4)14-11-13(23-7)9-10-15(14)21-16/h9-11,21H,8,12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIGUCRKZKFDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=C(C2=C(N1)C=CC(=C2)OC)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Reactant of Route 4
ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Reactant of Route 5
ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Reactant of Route 6
ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.